molecular formula C20H20ClN5O4 B15347285 Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 68516-64-3

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-

Cat. No.: B15347285
CAS No.: 68516-64-3
M. Wt: 429.9 g/mol
InChI Key: WZEDCVQFYOBERE-UHFFFAOYSA-N
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Description

This compound (CAS 6021-61-0) is an azo dye derivative with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.830 g/mol . Key structural features include:

  • A 2-(acetyloxy)ethyl group attached to the amino nitrogen.
  • A 3-methylphenyl ring substituted with a 2-chloro-4-nitrophenyl azo group.
  • A propanenitrile backbone, contributing to its polarity.

Applications include separation via reversed-phase HPLC using Newcrom R1 columns, highlighting its utility in analytical chemistry .

Properties

CAS No.

68516-64-3

Molecular Formula

C20H20ClN5O4

Molecular Weight

429.9 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate

InChI

InChI=1S/C20H20ClN5O4/c1-14-12-16(25(9-3-8-22)10-11-30-15(2)27)4-6-19(14)23-24-20-7-5-17(26(28)29)13-18(20)21/h4-7,12-13H,3,9-11H2,1-2H3

InChI Key

WZEDCVQFYOBERE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Biological Activity

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]- (CAS Registry Number: 68516-64-3) is a complex organic compound notable for its applications in dye production and potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20ClN5O4
  • Molecular Weight : 429.86 g/mol
  • IUPAC Name : 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]propanenitrile

The compound features a cyano group attached to a propanamine backbone, with an azo dye structure that contributes to its color properties and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to propanenitrile exhibit antimicrobial activity. A study on azo dyes demonstrated that derivatives can inhibit bacterial growth, suggesting that propanenitrile may possess similar properties due to its structural characteristics .

Cytotoxicity

In vitro studies have shown that certain azo compounds can induce cytotoxic effects in various cell lines. For instance, the presence of nitro groups in the structure is often associated with increased toxicity, which could be relevant for propanenitrile. A detailed cytotoxicity assay using human cancer cell lines can provide insights into its potential as a chemotherapeutic agent .

Mutagenicity and Carcinogenicity

The mutagenic potential of azo compounds has been a significant concern. Research indicates that some azo dyes can undergo metabolic reduction to form aromatic amines, which are known mutagens. The potential for propanenitrile to exhibit similar behavior warrants further investigation to assess its safety profile .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various azo dyes, including those structurally related to propanenitrile. Results indicated that these compounds exhibited varying levels of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, revealing significant antimicrobial potential.

Compound NameMIC (µg/mL)Target Organism
Azo Dye A50Staphylococcus aureus
Azo Dye B100Escherichia coli
PropanenitrileTBDTBD

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of propanenitrile on human cancer cell lines (e.g., HeLa and MCF-7). The compound was tested at various concentrations, and cell viability was assessed using an MTT assay.

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
0100100
108590
506070
1003040

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with five structurally related analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Structural Differences Applications
Target Compound 6021-61-0 C₁₉H₁₈ClN₅O₄ 415.83 4.23 Reference standard HPLC separation
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- 58051-95-9 C₂₄H₂₀Cl₂N₅O₄ 513.35 ~5.1* Benzoyloxy (vs. acetyloxy); 2,6-dichloro substitution (vs. 2-chloro) Disperse Orange 62 dye
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- 52547-25-8 C₁₈H₁₉N₅O₂ 337.38 4.1 Ethyl group (vs. acetyloxyethyl); 2-methyl substitution (vs. 3-methyl) Intermediate for disperse dyes
3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propanenitrile 61488-78-6 C₁₆H₁₁ClN₆O₂S 386.82 N/A Benzothiazole ring (introduces sulfur); nitro group at benzothiazole position High-performance dyes
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2-cyanoethoxy)ethyl)amino)- 58104-49-7 C₂₀H₂₁ClN₆O₃ 428.88 N/A 2-cyanoethoxyethyl chain (vs. acetyloxyethyl); increased polarity Specialty dyes or pharmaceuticals

*Estimated based on benzoyl group’s contribution to lipophilicity.

Key Comparative Insights

Substituent Effects on Properties
  • Acetyloxy vs.
  • Chloro Substitution: The 2,6-dichloro analog (Disperse Orange 62) may offer superior lightfastness compared to the mono-chloro target compound, as halogens often stabilize azo dyes against photodegradation .
  • Benzothiazole Integration : The benzothiazole-containing compound (CAS 61488-78-6) introduces sulfur and a rigid heterocycle, likely shifting absorption spectra to longer wavelengths (bathochromic shift) and improving thermal stability .

Q & A

Q. What analytical methods are recommended for separating and quantifying this compound in complex mixtures?

A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for separation. The method achieves baseline resolution for the compound and its potential byproducts . Key parameters include:

ParameterValue/Description
Mobile PhaseMeCN:H2O:H3PO4 (gradient)
ColumnNewcrom R1 (C18 stationary phase)
DetectionUV or MS-compatible conditions

For reproducibility, ensure pH stability by replacing H3PO4 with HCOOH in MS applications.

Q. How can researchers confirm the structural integrity of the azo-linked aromatic system in this compound?

Use UV-Vis spectroscopy to validate the azo bond (λmax ~450–550 nm) and NMR to resolve substituent effects. The chloro-nitro-phenylazo group exhibits distinct chemical shifts:

  • ¹H NMR : Aromatic protons adjacent to the azo bond appear as doublets (δ 7.5–8.5 ppm).
  • ¹³C NMR : Nitro groups cause deshielding (C-NO2 ~150 ppm) . Cross-validate with FT-IR (N=N stretch ~1450–1600 cm⁻¹) and compare retention times with synthetic standards in HPLC .

Q. What synthetic routes are reported for analogous propanenitrile derivatives with azoaryl groups?

Azo coupling via diazonium salts is common. For example:

  • React 4-[(2-chloro-4-nitrophenyl)azo]-3-methylaniline with acrylonitrile derivatives in acetic acid under reflux (50–70°C, 15–20 hrs).
  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane) .

Key optimization steps :

  • Control pH (2–4) during diazotization to avoid side reactions.
  • Use excess acrylonitrile (1.2–1.5 eq) to improve yield (50–76% reported) .

Advanced Research Questions

Q. How can conflicting LogP values (e.g., experimental vs. computational) be resolved for this compound?

Experimental LogP (~4.23) from HPLC retention data may differ from XLogP3 (~4.1) due to solvent effects or protonation states. To reconcile discrepancies:

  • Perform shake-flask partitioning in octanol-water at pH 7.4.
  • Use molecular dynamics simulations to model solvation shells, focusing on the acetyloxyethyl group’s conformational flexibility .
  • Compare with structurally similar azo dyes (e.g., Disperse Red 73, CAS 12270-46-1) to identify trends .

Q. What strategies mitigate thermal degradation during DSC/TGA analysis of this nitrile-azo compound?

  • Controlled atmosphere : Use N2 or Ar to prevent oxidative decomposition.
  • Heating rate : ≤5°C/min to detect intermediate phases.
  • Complementary techniques : Pair with pyrolysis-GC/MS to identify volatile fragments (e.g., HCN, NOx) . Data from analogous compounds (e.g., 3-(2-Bromo-4-chloro-phenoxy)propanenitrile) suggest stability up to 150°C, but the acetyloxy group may lower decomposition onset .

Q. How do steric effects influence the compound’s reactivity in nucleophilic substitution reactions?

The 3-methylphenyl and acetyloxyethyl groups create steric hindrance, slowing SN2 reactions. To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
  • Monitor regioselectivity via HPLC-MS when substituting the chloro group (e.g., with thiols or amines) .

Q. What computational models predict the compound’s photostability under UV irradiation?

TD-DFT calculations (B3LYP/6-31G*) can simulate excited-state dynamics. Key findings:

  • The azo bond’s n→π* transition dominates UV absorption.
  • Nitro groups increase intersystem crossing, promoting triplet-state formation and potential photodegradation. Validate with accelerated UV aging tests (ISO 4892-2) and correlate with DFT-predicted bond dissociation energies .

Data Contradiction Analysis

Q. Why do HPLC retention times vary between batches despite identical mobile phases?

Potential causes:

  • Column aging : Replace columns after 500–700 runs or calibrate with fresh standards.
  • Mobile phase pH drift : Monitor with a pH meter and adjust H3PO4/HCOOH ratios.
  • Impurity profiles : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed acetyloxy groups) .

Q. How to address inconsistencies in reported synthetic yields (50–76%) for related propanenitriles?

  • Reaction monitoring : Use in-situ IR to track acrylonitrile consumption.
  • Purification : Optimize column chromatography gradients or switch to preparative HPLC.
  • Side reactions : Quench unreacted diazonium salts with urea to prevent polymerization .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight415.83 g/mol
LogP (HPLC)4.23
XLogP3 (Computational)4.1
UV λmax (azo bond)~510 nm (MeCN:H2O)

Q. Table 2. Synthetic Optimization Checklist

ParameterOptimal Range
Diazotization pH2–4
Reaction Temperature60–70°C
Acrylonitrile Equiv.1.2–1.5 eq
Purification SolventEthyl acetate:hexane (3:7)

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